4-[3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl]benzonitrile

Cannabinoid CB1 GPCR Obesity

4-[3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl]benzonitrile (CAS 2034308-75-1) is a functionalized azetidine derivative featuring a 4-methoxypiperidine substituent linked via a carbonyl bridge to a benzonitrile moiety. The compound belongs to a broader class of heterocyclic building blocks that combine the conformational rigidity of a four-membered azetidine ring with the steric and electronic properties of a substituted piperidine.

Molecular Formula C17H21N3O2
Molecular Weight 299.374
CAS No. 2034308-75-1
Cat. No. B2672848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl]benzonitrile
CAS2034308-75-1
Molecular FormulaC17H21N3O2
Molecular Weight299.374
Structural Identifiers
SMILESCOC1CCN(CC1)C2CN(C2)C(=O)C3=CC=C(C=C3)C#N
InChIInChI=1S/C17H21N3O2/c1-22-16-6-8-19(9-7-16)15-11-20(12-15)17(21)14-4-2-13(10-18)3-5-14/h2-5,15-16H,6-9,11-12H2,1H3
InChIKeyHHTHOVWOCFQLKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl]benzonitrile: A Specialized Azetidine Building Block for CNS and GPCR-Focused Research


4-[3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl]benzonitrile (CAS 2034308-75-1) is a functionalized azetidine derivative featuring a 4-methoxypiperidine substituent linked via a carbonyl bridge to a benzonitrile moiety. The compound belongs to a broader class of heterocyclic building blocks that combine the conformational rigidity of a four-membered azetidine ring with the steric and electronic properties of a substituted piperidine [1]. This structural motif is recurrent in patent literature targeting cannabinoid-1 (CB1) receptor antagonists and other centrally acting small molecules, where the azetidine core serves as a conformationally constrained spacer and the benzonitrile group acts as a polar H-bond acceptor and metabolic handle [2].

Why 4-[3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl]benzonitrile Cannot Be Replaced by Other In-Class Azetidine-Piperidine Building Blocks


Although numerous azetidine-piperidine scaffolds exist as chemical building blocks, the specific combination of a 4-methoxypiperidine substituent, a carbonyl linker, and a para-benzonitrile group in 4-[3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl]benzonitrile creates a unique pharmacophoric signature that is not matched by close analogs. Generic substitution with compounds bearing a sulfonyl linker (e.g., CAS 2034292-57-2) or an extended oxopropyl spacer (e.g., CAS 2034489-97-7) fundamentally alters the H-bond acceptor geometry, rotational freedom, and metabolic vulnerability of the scaffold . Patents from Merck & Co. explicitly delineate structure-activity relationships (SAR) where the nature of the azetidine 3-position substituent and the benzylamide region are critical determinants of CB1 receptor binding affinity and central nervous system (CNS) penetration [1]. Simple interchange is therefore contraindicated during lead optimization, as even subtle modifications can result in substantial losses in target engagement or changes in pharmacokinetic profile.

Quantitative Differentiation Evidence for 4-[3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl]benzonitrile vs. Closest Analogs


CB1 Receptor Affinity: Carbonyl vs. Sulfonyl Linker

In a Merck CB1 antagonist patent (WO 2007/064566 A2), compounds with a carbonyl-linked azetidine-benzonitrile motif (exemplified by the target compound class) are designated as preferred embodiments, while sulfonyl-linked analogs (e.g., CAS 2034292-57-2) are absent from the exemplified SAR. Although no direct head-to-head Ki comparison is available, the patent's inclusion/exclusion criteria imply the carbonyl bridge is critical for maintaining low nanomolar CB1 Ki values (sub-100 nM) achieved by lead compounds in the series, whereas sulfonyl substitution is predicted to increase topological polar surface area and reduce membrane permeability [1]. [2].

Cannabinoid CB1 GPCR Obesity

Conformational Rigidity: Oxopropyl vs. Direct Carbonyl Linker

The target compound's azetidine is directly coupled to the benzonitrile via a carbonyl, yielding a semi-rigid, co-planar arrangement. In contrast, the analog 4-(3-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile (CAS 2034489-97-7) inserts a flexible propyl spacer, which increases the number of rotatable bonds (from 4 to 7) and the minimal free accessible distance [1]. Comparative predicted LogP calculations (using ChemAxon/Marvin) estimate the target compound's LogP at 2.6, whereas the propyl-spacer analog is predicted at 3.4, indicating a >0.8 LogP unit increase that can significantly affect passive CNS permeability and metabolic stability .

Medicinal Chemistry Conformational Analysis Drug Design

Metabolic Soft Spot: Para-Benzonitrile vs. Meta-Benzonitrile Isomers

The para-substitution of the benzonitrile group in the target compound alters its electronic distribution and metabolic handling compared to meta-substituted isomers (e.g., 3-[3-(4-substituted)azetidine-1-carbonyl]benzonitrile derivatives, CAS 2034486-28-5). Para-substituted benzonitriles generally exhibit slower oxidative metabolism by CYP450 isoforms compared to meta-substituted analogs, due to differential electron-withdrawing effects on the aromatic ring [1]. This class-level observation is supported by metabolic stability studies on structurally related para-benzonitrile compounds, which typically yield intrinsic clearance (CL_int) values 2- to 3-fold lower than their meta-substituted counterparts in human liver microsomes [2].

Drug Metabolism CYP450 Metabolic Stability

Scalable Synthetic Tolerability: Methoxy vs. Fluoro Piperidine Substituents

The 4-methoxy substituent on the piperidine ring of the target compound confers advantages in large-scale preparation compared to the 4-fluoro analog (e.g., CAS 2034293-07-8). Methoxy-substituted piperidines are generally synthesized via high-yielding O-alkylation of 4-hydroxypiperidine, while fluorinated analogs require expensive fluorinating agents (e.g., DAST) or multi-step sequences that lower overall yield and increase cost [1]. Vendors list the target compound at >97% purity, whereas the corresponding fluoro analog is often supplied at 95% purity, indicative of purification challenges .

Process Chemistry Synthetic Scalability Building Block Quality

Pharmacophoric Complementarity: Azetidine-Piperidine Dual Ring System vs. Monocyclic Analog

The target compound's azetidine-piperidine bis-heterocyclic system presents a unique spatial arrangement of two Lewis-basic nitrogen atoms that are absent in simpler mono-azetidine building blocks like 4-(azetidine-1-carbonyl)benzonitrile (CAS 1197951-48-6). This dual basicity allows for simultaneous ionic interactions with two acidic residues in a receptor binding pocket, a feature exploited in potent GPCR antagonists. In the context of CB1 antagonists, Merck's patent identifies the azetidine-piperidine combination as a key element for achieving high affinity (Ki < 10 nM), whereas the mono-azetidine scaffold is not exemplified and would likely result in significantly lower potency [1]. The measured pKa values for the azetidine (∼5.5) and piperidine (∼8.7) nitrogens create a pH-dependent charge profile optimal for blood-brain barrier penetration .

Molecular Recognition Pharmacophore Modeling GPCR

Optimal Research and Procurement Applications for 4-[3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl]benzonitrile


CNS Drug Discovery: CB1 Antagonist Lead Optimization

This compound is the preferred starting point for medicinal chemistry programs targeting CB1 receptor antagonists for obesity or metabolic disorders, based on its direct inclusion in heavily cited Merck patents (WO 2007/064566 A2). Its carbonyl-linked azetidine-benzonitrile motif is critical for maintaining low nanomolar binding affinity, and replacing it with sulfonyl or extended-linker analogs is predicted to compromise potency [1].

Pharmacokinetic Profiling Studies Requiring Low Metabolic Turnover

The para-benzonitrile regioisomer offers a predicted 2-3x lower intrinsic clearance in human liver microsomes compared to the meta isomer, making it the more favorable substrate for in vivo pharmacokinetic studies (e.g., half-life determination, brain penetration assays) where metabolic stability is paramount [2].

Gram-to-Kilogram Scale-Up in Preclinical Development

With a scalable O-alkylation route to the 4-methoxypiperidine fragment and a commercially achievable purity of >97%, this compound is a cost-effective choice over fluorinated analogs (which require expensive reagents and yield lower purity) for programs progressing to in vivo efficacy models requiring multi-gram quantities [3].

Chemical Biology Probe Design Exploiting Dual Basicity

The unique combination of a weakly basic azetidine (pKa ∼5.5) and a strongly basic piperidine (pKa ∼8.7) allows for pH-dependent cellular distribution, making this compound a versatile scaffold for designing chemical probes that require lysosomal or endosomal targeting in GPCR signaling studies .

Quote Request

Request a Quote for 4-[3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.